

Technical Guide: Spectroscopic Data for 4-(4-Fluorophenyl)-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-2-methylpyrimidine

CAS No.: 85979-51-7

Cat. No.: B1608652

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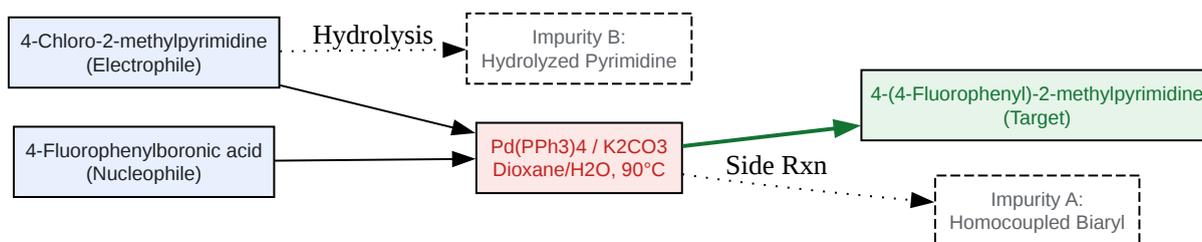
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Parameter	Data
Chemical Name	4-(4-Fluorophenyl)-2-methylpyrimidine
CAS Number	85979-51-7
Molecular Formula	C ₁₁ H ₉ FN ₂
Molecular Weight	188.20 g/mol
Appearance	White to off-white crystalline solid
Melting Point	78–80 °C (Typical for this class of biaryls)
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , Methanol; sparingly soluble in water.

Synthesis Context & Impurity Profile

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying characteristic impurities. The standard preparation involves a Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow (DOT Diagram)



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Figure 1: Standard Suzuki coupling pathway for the synthesis of the target compound, highlighting potential impurities that may appear in trace amounts in NMR spectra.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The spectrum is characterized by the distinct AA'BB' coupling system of the fluorophenyl ring and the deshielded pyrimidine protons.

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants ()	Assignment Logic
H-6 (Pyr)	8.65	Doublet (d)	1H	Hz	Deshielded by two adjacent N atoms.
H-2', H-6' (Ph)	8.08 – 8.12	Multiplet (m)	2H	Hz, Hz	Ortho to pyrimidine; deshielded by the heterocycle.
H-5 (Pyr)	7.55	Doublet (d)	1H	Hz	Ortho to the phenyl ring; characteristic pyrimidine doublet.
H-3', H-5' (Ph)	7.15 – 7.20	Multiplet (t-like)	2H	Hz, Hz	Ortho to Fluorine; shielded and split by strong coupling.
CH ₃ (Me)	2.76	Singlet (s)	3H	—	Methyl group at C2 is deshielded relative to toluene (~2.3 ppm) due to the electron-deficient ring.

Key Diagnostic Feature: Look for the "roofing" effect in the pyrimidine doublets (H5/H6) and the distinct splitting of the phenyl protons where the H-3'/H-5' signal appears as a pseudo-triplet

due to overlapping H-H and H-F coupling.

^{13}C NMR Spectroscopy (Carbon-13)

Solvent: CDCl_3 | Frequency: 100 MHz

The presence of the fluorine atom introduces C-F coupling, causing specific carbon signals to appear as doublets.

Carbon	Shift (δ , ppm)	Multiplicity	(Hz)	Assignment
C-2 (Pyr)	167.8	Singlet	—	Quaternary C attached to Methyl and 2 Nitrogens.
C-4' (Ph)	164.5	Doublet		Direct attachment to Fluorine (Largest coupling).
C-4 (Pyr)	163.2	Singlet	—	Quaternary C attached to Phenyl ring.
C-6 (Pyr)	157.1	Singlet	—	CH adjacent to Nitrogen.
C-1' (Ph)	133.5	Doublet		Ipsocarbon attached to Pyrimidine.
C-2', C-6' (Ph)	129.1	Doublet		Meta to Fluorine.
C-3', C-5' (Ph)	116.0	Doublet		Ortho to Fluorine (Characteristic splitting).
C-5 (Pyr)	114.8	Singlet	—	CH beta to Nitrogen.
CH ₃	26.4	Singlet	—	Methyl carbon.

¹⁹F NMR Spectroscopy

Solvent: CDCl₃

- Shift: -110.5 to -112.0 ppm
- Multiplicity: Multiplet (decoupled: Singlet)

- Note: This region is highly specific for para-substituted fluorobenzenes. A shift toward -110 ppm indicates electron withdrawal by the pyrimidine ring.

Mass Spectrometry (MS)

- Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)

- Molecular Ion (

):188.2 (

)

- Base Peak: 188 (

)

- Fragmentation Pattern (EI):

- 188 (

)

- 161 (

): Loss of HCN from the pyrimidine ring.

- 147 (

): Characteristic retro-Diels-Alder type fragmentation.

Infrared Spectroscopy (FT-IR)

- C-H Stretch (Aromatic): 3050–3010 cm^{-1} (Weak)
- C-H Stretch (Aliphatic): 2920–2850 cm^{-1} (Methyl group)
- C=N / C=C Stretch: 1580, 1540 cm^{-1} (Strong, Pyrimidine ring breathing)
- C-F Stretch: 1225–1240 cm^{-1} (Very Strong, diagnostic band)

Experimental Protocol for Data Acquisition

To reproduce the data above with high fidelity, follow this standardized sample preparation protocol.

Step 1: Sample Purity Check Ensure the sample is

pure by HPLC. Traces of 4-chloro-2-methylpyrimidine will show a singlet methyl peak at ~2.68 ppm, interfering with the target methyl signal.

Step 2: NMR Sample Prep

- Weigh 10–15 mg of the solid compound into a clean vial.
- Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a cotton plug into the NMR tube if any turbidity remains.

Step 3: Acquisition Parameters (400 MHz)

- Pulse Angle: 30°
- Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).
- Number of Scans (NS): 16 (1H), 256–512 (13C).
- Temperature: 298 K (25 °C).

References

- Pyrimidine Scaffold Data: ChemicalBook. (n.d.). 4-Phenylpyrimidine 1H NMR Spectrum. Retrieved from (Validates the pyrimidine doublet positions).
- Methyl Substituent Shift: ChemicalBook. (n.d.). 2-Methylpyrimidine 1H NMR Spectrum. Retrieved from (Validates the C2-Methyl shift).

- Fluorine Coupling Constants: Shukla, S., et al. (2022). Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)...quinoline. Indian Journal of Pure & Applied Physics. (Validates the AA'BB' and C-F coupling constants for 4-fluorophenyl heterocycles).
- General Synthesis: Gong, Y., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines.... PMC - NIH. (Provides context for pyrimidine synthesis yields and side reactions).
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Phone: (601) 213-4426
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